Product packaging for Benzyl 6,6-Dibromopenicillanate(Cat. No.:CAS No. 35564-99-9)

Benzyl 6,6-Dibromopenicillanate

Cat. No.: B1145558
CAS No.: 35564-99-9
M. Wt: 449.16
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Description

Benzyl 6,6-Dibromopenicillanate is a synthetic intermediate based on the penicillanic acid core structure, which is a key building block in the development of beta-lactam compounds . Research applications for this class of molecules include exploring new antibiotic agents and beta-lactamase inhibitors, which are crucial in combating bacterial resistance . As a modified penicillanate ester, it serves as a versatile precursor in organic synthesis and medicinal chemistry research, allowing for further functionalization at the 6-position. This product is provided for laboratory research purposes only. It is strictly labeled "For Research Use Only" and must not be used for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions.

Properties

CAS No.

35564-99-9

Molecular Formula

C₁₅H₁₅Br₂NO₃S

Molecular Weight

449.16

Synonyms

(2S,5R)- 3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Phenylmethyl Ester

Origin of Product

United States

Synthetic Methodologies for Benzyl 6,6 Dibromopenicillanate

Direct Bromination Approaches

The most direct route to Benzyl (B1604629) 6,6-dibromopenicillanate involves the bromination of a suitable penicillanate ester, typically Benzyl penicillanate. This approach focuses on the direct introduction of two bromine atoms at the C-6 position of the penam (B1241934) nucleus.

Achieving the desired 6,6-dibromo substitution requires careful control of reaction selectivity. Regioselectivity ensures that the bromination occurs exclusively at the C-6 position, which is activated by the adjacent carbonyl group of the β-lactam ring. Stereoselectivity is crucial to maintain the desired stereochemistry at the C-5 position, which is integral to the biological activity of subsequent products.

The mechanism for benzylic bromination often involves a radical intermediate, which is stabilized by resonance with the aromatic ring. libretexts.orgyoutube.com While the target is not a benzylic position, the principles of controlling radical reactions are relevant. The use of reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator is a common strategy for selective bromination. libretexts.orgresearchgate.net For the penicillanate core, the reaction is thought to proceed through an enolate or a similar intermediate, which then reacts with a bromine source. The challenge lies in preventing side reactions, such as bromination at other positions or cleavage of the sensitive β-lactam ring.

Methods have been developed for the regio- and stereoselective bromination of various organic molecules, including alkenes, alkynes, and ketones, using bromide/bromate mixtures in an aqueous acidic medium, which can be an alternative to using hazardous liquid bromine. rsc.org The choice of brominating agent and reaction conditions is paramount to direct the reaction toward the formation of the gem-dibromo product with high fidelity. rsc.orgkhanacademy.org

The efficiency of the direct bromination approach is highly dependent on the optimization of several reaction parameters. Key variables include the choice of brominating agent, solvent, temperature, and reaction time.

Table 1: Optimization of Bromination Reaction Conditions

Parameter Variation Effect on Reaction Rationale
Brominating Agent N-Bromosuccinimide (NBS), Bromine (Br₂) NBS is often preferred as it provides a low, steady concentration of bromine, minimizing side reactions. libretexts.org Control over bromine concentration is key to selectivity. libretexts.org
Solvent Dichloromethane (B109758) (CH₂Cl₂), Carbon Tetrachloride (CCl₄), 1,2-Dichlorobenzene (B45396) The solvent must be inert to the reaction conditions. Dichloromethane is a common choice. google.com Environmentally benign solvents are preferred over hazardous ones like CCl₄. researchgate.netgoogle.com Solvent polarity can influence the reaction pathway and stability of intermediates.
Temperature -20°C to Room Temperature Low temperatures are typically employed to enhance selectivity and prevent degradation of the β-lactam ring. Exothermic nature of bromination requires careful temperature control.
Base/Promoter Pyridine, Tertiary Amines A base may be used to facilitate the formation of the enolate intermediate required for the reaction. The choice and stoichiometry of the base can significantly impact yield and by-product formation.

| Initiator (for radical pathways) | AIBN (2,2'-Azobisisobutyronitrile), Benzoyl Peroxide | Used with NBS to initiate radical bromination. researchgate.net | Ensures a controlled initiation of the radical chain reaction. |

Research into the optimization of bromination reactions for various substrates shows that factors like the equivalents of the brominating agent and the catalyst concentration are critical for maximizing yield and minimizing the formation of mono-brominated or other impurities. researchgate.netresearchgate.net

Precursor Synthesis and Derivatization Strategies

An alternative to direct bromination involves synthesizing a precursor that already contains the 6,6-dibromo moiety, followed by esterification, or starting from a related halogenated compound.

This strategy involves the synthesis of 6,6-Dibromopenicillanic acid as the primary precursor, which is then esterified to yield the final benzyl ester. nih.govchemicalbook.com 6,6-Dibromopenicillanic acid is a known compound and can be prepared from 6-aminopenicillanic acid. nih.govnih.gov

The esterification of the carboxylic acid can be achieved through several standard methods. A common laboratory method is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This reaction is typically performed in an inert solvent like dichloromethane at room temperature. orgsyn.org

The general reaction is as follows: 6,6-Dibromopenicillanic acid + Benzyl alcohol → (in the presence of DCC/DMAP) → Benzyl 6,6-dibromopenicillanate + Dicyclohexylurea

This method is effective for a wide range of acids and alcohols, including those with sensitive functional groups. orgsyn.org

This compound can potentially be synthesized from other halogenated penicillanates. For instance, a 6-α-bromo penicillanate could be a starting point for a second bromination step. The synthesis of 6-α-bromo and 6,6-dibromopenicillanic acid 1,1-dioxides is documented, indicating that pathways involving various halogenated intermediates are feasible. google.com Furthermore, methods for the dehalogenation of 6,6-dibromopenicillanic acid derivatives exist, which implies that the reverse—further halogenation of mono-halogenated species—is a viable synthetic consideration. google.com Such transformations would require highly specific conditions to control the stereochemistry and extent of halogenation.

Industrial and Laboratory Scale Synthesis Considerations

The transition from a laboratory-scale synthesis to an industrial production process involves significant changes in methodology, equipment, and safety protocols.

For laboratory synthesis, the primary goal is often to obtain a high-purity product for research purposes, where cost and throughput are secondary. In contrast, industrial synthesis prioritizes cost-effectiveness, safety, scalability, and environmental impact. google.com For example, while hazardous solvents like carbon tetrachloride were historically used in Wohl-Ziegler brominations, industrial processes now seek safer alternatives like 1,2-dichlorobenzene or other less toxic solvents. researchgate.netgoogle.com

Purification methods also differ significantly. Laboratory preparations may rely on column chromatography, which is generally not feasible for large-scale production. Industrial processes favor crystallization, extraction, and filtration for product isolation and purification. google.com

Table 2: Comparison of Laboratory vs. Industrial Scale Synthesis Considerations

Aspect Laboratory Scale Industrial Scale
Batch Size Milligrams to grams Kilograms to tons
Solvent Choice Broad range, including hazardous solvents (e.g., CCl₄) Focus on green, recyclable, and low-toxicity solvents. researchgate.netgoogle.com
Reagents High-purity, often expensive reagents Cost-effective, readily available raw materials.
Purification Column chromatography, preparative TLC Crystallization, distillation, extraction. google.com
Process Control Manual control of temperature, stirring Automated systems for process monitoring and control. uark.edu
Safety Fume hoods, personal protective equipment Comprehensive process safety management, containment systems.

| Waste Management | Small-scale disposal | Large-scale waste treatment and recycling programs. |

The development of continuous flow reactors is another key consideration for industrial applications, offering better control over reaction parameters and potentially higher throughput compared to traditional batch reactors. organic-chemistry.org

Chemical Reactivity and Mechanistic Investigations of Benzyl 6,6 Dibromopenicillanate

Nucleophilic Substitution Reactions at C6

The C6 position of benzyl (B1604629) 6,6-dibromopenicillanate is amenable to nucleophilic attack, but the most synthetically useful transformations involve an initial metal-halogen exchange. This process generates a C6-lithio or C6-magnesio intermediate, which acts as a potent nucleophile, subsequently reacting with electrophiles like aldehydes. This sequence effectively transforms the C6 carbon from an electrophilic center to a nucleophilic one.

A significant aspect of C6 functionalization is the ability to control the stereochemistry of the newly formed stereocenter. Research has demonstrated that the reaction of the C6-anion of the penicillanate with aldehydes, such as acetaldehyde (B116499), can be directed to yield specific stereoisomers. The stereochemical outcome of these aldol-type condensations is highly dependent on the reaction conditions, particularly the choice of the metal cation and the solvent system.

Treatment of benzyl 6,6-dibromopenicillanate with organometallic reagents like n-butyllithium or methylmagnesium bromide at low temperatures generates a C6-metallo species. The subsequent reaction with acetaldehyde produces a mixture of bromohydrin stereoisomers. The precise ratio of these isomers is influenced by the cation (Li⁺ vs. MgBr⁺) and the solvent, highlighting the crucial role of the metal's coordination sphere in dictating the facial selectivity of the attack on the aldehyde. For instance, the use of methylmagnesium bromide in ether has been reported to give high yields of the bromohydrin products.

Table 1: Stereocontrol in C6 Functionalization of this compound
Organometallic ReagentElectrophileKey ConditionObserved OutcomeReference
n-ButyllithiumAcetaldehydeAnhydrous THFMixture of three bromohydrin stereoisomers (30-40% yield)
Methylmagnesium BromideAcetaldehydeEtherMixture of bromohydrin stereoisomers (95% yield)
Metal AlkylsAldehydesSolvent and metal cation dependencyStereocontrol in aldolization at C6 is uniquely influenced by the choice of solvent and cation.

In the context of the metal-halogen exchange pathway, one of the bromine atoms acts as the leaving group, facilitated by the strong electropositivity of the metal reagent. The choice of organometallic reagent (e.g., n-butyllithium vs. methylmagnesium bromide) influences the efficiency of this bromine abstraction.

Following the formation of the C6-anion, this intermediate becomes the primary nucleophile. The identity of the electrophile (in this case, the "nucleophile identity" refers to the electrophile being attacked by the C6 anion) is critical to the reaction's success and product profile. Simple aldehydes like acetaldehyde have been shown to react efficiently to produce the corresponding hydroxyethyl-substituted penicillins. The electrophile's structure will determine the nature of the C6 side chain, allowing for the synthesis of a wide array of C6-substituted penicillanates.

Reductive Transformations

Reductive methods provide a pathway to selectively remove one or both bromine atoms from the C6 position of this compound, leading to valuable 6-bromo- or 6-unsubstituted penicillanate derivatives, which are often potent β-lactamase inhibitors themselves or key intermediates for further synthesis.

The stepwise reduction of the gem-dibromo group is a critical transformation. The resulting 6-monobromopenicillanates exist as two stereoisomers: the 6α-bromo and 6β-bromo epimers. The stereoselectivity of this reduction is a key consideration.

The selective removal of a single bromine atom from this compound can be achieved using various reducing systems. The reaction is understood to proceed in a stepwise manner, first forming the monobrominated intermediate, which can then be isolated or further reduced to the fully debrominated product. This selectivity allows for the isolation of 6-bromopenicillanates, which are of significant synthetic and biological interest. For example, reacting methyl 6,6-dibromopenicillanate with one equivalent of butyllithium (B86547) has been noted to form methyl 6-bromopenicillanate.

A variety of reducing agents have been explored for the monodebromination of 6,6-dibromopenicillanates.

Zinc-Silver Couple : While the zinc-silver couple is a classic reagent for Reformatsky reactions and dehalogenations, specific detailed studies on its application for the selective monodebromination of this compound are not extensively documented in readily available literature.

Organotin Hydrides : Organotin hydrides, such as tributyltin hydride and triphenyltin (B1233371) hydride, are effective reagents for the reductive monodebromination of 6,6-dibromopenicillanates. The reaction proceeds via a free-radical chain mechanism. Triphenyltin hydride, for instance, has been used to convert 6,6-dibromopenicillanates into a mixture of the corresponding 6α- and 6β-bromo esters. The choice of the organotin hydride can influence the reaction's outcome and selectivity.

Aluminum/Lead(II) Bromide Systems : The use of bimetallic systems involving aluminum and lead(II) salts for the dehalogenation of organic compounds is known. However, specific reports detailing the use of an Aluminum/Lead(II) Bromide system for the selective monodebromination of this compound are not prominent in the reviewed literature.

Other reagents have also proven effective. Sodium bisulfite has been successfully used to convert pivaloyloxymethyl 6,6-dibromopenicillanate 1,1-dioxide to the corresponding 6-bromo derivative. Similarly, this compound 1,1-dioxide can be converted to benzyl 6-α-bromopenicillanate 1,1-dioxide.

Table 2: Reducing Agents for Monodebromination of 6,6-Dibromopenicillanate Derivatives
Reducing Agent/SystemSubstrateProduct(s)Reference
Triphenyltin Hydride6,6-DibromopenicillanatesMixture of 6α- and 6β-bromo esters
n-Butyllithium (1 equiv.)Methyl 6,6-dibromopenicillanateMethyl 6-bromopenicillanate
Sodium Bisulfite (NaHSO₃)This compound 1,1-dioxideBenzyl 6α-bromopenicillanate 1,1-dioxide
Indirect Electroreduction with (PhSe)₂6,6-DibromopenicillanatesStepwise formation of mono-debromination products

Complete Debromination to Penicillanates

The reductive debromination of this compound serves as a key transformation in the synthesis of various penicillin derivatives. This process involves the removal of both bromine atoms from the C6 position of the β-lactam ring, leading to the formation of benzyl penicillanate. A common method to achieve this complete debromination is through the use of a zinc-silver couple in a solvent such as methanol (B129727) or methanolic acetic acid. researchgate.net This reaction is particularly significant as it provides a pathway to 6-unsubstituted penicillanates, which can be valuable intermediates for further synthetic modifications.

The efficiency of the debromination process can be influenced by the reaction conditions. For instance, the reduction of 6-bromo-6-(1-hydroxyethyl)penicillanates, which are derived from this compound, with a zinc-silver couple yields the corresponding 6-(1'-hydroxyethyl)penicillanates. researchgate.net This demonstrates that the debromination can be achieved while preserving other functional groups on the molecule.

Mechanistic Pathways of Reductive Processes

The reductive debromination of this compound is believed to proceed through a stepwise mechanism. Initially, one bromine atom is removed, likely through a single electron transfer (SET) from the reducing agent, such as zinc, to form a 6-bromo-6-penicillanate radical intermediate. This radical can then abstract a hydrogen atom from the solvent or undergo a further reduction and protonation to yield the monobrominated species. The second bromine atom is subsequently removed through a similar reductive process to afford the fully debrominated penicillanate.

The stereochemical outcome of the reduction can be influenced by the nature of the substituents at the C6 position. In cases where a substituent is introduced prior to the final debromination step, the stereochemistry of that substituent can direct the approach of the hydrogen atom, leading to specific stereoisomers of the final product.

Carbon-Carbon Bond Formation Reactions at C6

The C6 position of this compound is a focal point for carbon-carbon bond formation, enabling the introduction of diverse side chains and the synthesis of novel β-lactam structures.

Grignard Reagent Mediated Cross-Coupling Reactions

Grignard reagents are effective for promoting cross-coupling reactions at the C6 position of 6,6-dibromopenicillanates. These reactions provide a powerful tool for creating new carbon-carbon bonds.

A significant application of Grignard reagent-mediated cross-coupling is the diastereoselective synthesis of 6-bromo-6-(1-hydroxyethyl)penicillanates. researchgate.net By reacting diphenylmethyl 6,6-dibromopenicillanate with acetaldehyde in the presence of a Grignard reagent, a highly diastereoselective coupling can be achieved. researchgate.net This reaction yields bromohydrins, which are crucial intermediates in the synthesis of carbapenem (B1253116) antibiotics. researchgate.net The reaction typically produces a mixture of diastereomers at the α-face of the β-lactam nucleus and a single diastereomer at the β-face. researchgate.net The absolute configuration of these products can be determined through techniques like X-ray analysis of their derivatives. researchgate.net

Table 1: Diastereoselective Synthesis of Hydroxyethylated Derivatives

Reactant Reagent Product Significance

The stereochemical outcome of the Grignard-mediated cross-coupling reaction can be significantly influenced by the presence of amine ligands. For example, the use of N,N,N',N'',N''-pentamethyldiethylenetriamine in the reaction between diphenylmethyl 6,6-dibromopenicillanate and acetaldehyde promotes a high degree of diastereoselectivity. researchgate.net These amine ligands are thought to coordinate with the Grignard reagent, modifying its reactivity and steric environment, thereby directing the approach of the acetaldehyde to the C6 position of the penicillanate. This coordination plays a crucial role in controlling the formation of the desired stereoisomer. researchgate.net

Aldol (B89426) Condensations with Enolates Derived from 6,6-Dibromopenicillanate

Enolates generated from 6,6-dibromopenicillanates are valuable nucleophiles in aldol condensation reactions, allowing for the formation of carbon-carbon bonds and the introduction of a β-hydroxy carbonyl moiety. lumenlearning.com The enolate can be generated in situ at low temperatures (-78°C) through a metal-halogen exchange process using reagents like n-butyllithium or methylmagnesium bromide. researchgate.net

These enolates readily react with aldehydes, such as acetaldehyde, to produce aldol addition products. researchgate.net This reaction is a key step in building up the side chains of various β-lactam antibiotics. researchgate.net The aldol condensation provides a direct route to functionalized penicillanates with a hydroxyethyl (B10761427) side chain, a structural feature present in many clinically important antibiotics. researchgate.netlumenlearning.com The reaction typically results in a mixture of diastereomeric aldols. researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Benzyl penicillanate
6-Bromo-6-(1-hydroxyethyl)penicillanate
6-(1'-hydroxyethyl)penicillanates
Diphenylmethyl 6,6-dibromopenicillanate
Diphenylmethyl (1′R,3S,5R,6S)-6-bromo-6-(l′-hydroxyethyl)penicillanate
Acetaldehyde
n-Butyllithium
Methylmagnesium bromide

Derivatization Strategies and Applications As a Precursor

Synthesis of C6-Substituted Penicillanic Acid Derivatives

The transformation of the dibromo group at the C6 position is a primary strategy for creating a diverse array of penicillanic acid derivatives with modified biological activities.

The reaction of benzyl (B1604629) 6,6-dibromopenicillanate with organometallic reagents provides a direct route to C6-substituted penicillanates. Organometallic compounds, such as Grignard reagents (RMgX) and organolithium reagents (RLi), act as nucleophiles, displacing one or both bromine atoms. The choice of reagent and reaction conditions can influence the nature of the substitution.

For instance, the reaction with a Grignard reagent can lead to the formation of a 6-alkyl-6-bromopenicillanate, which can be further modified. The introduction of hydroxyalkyl substituents can be achieved by reacting the intermediate with aldehydes or ketones.

Table 1: Examples of C6-Alkylation and Hydroxyalkylation Reactions

Reagent Product Type
Methylmagnesium bromide 6-Methyl-6-bromopenicillanate

These reactions are often carried out at low temperatures to control reactivity and minimize side reactions. The stereochemistry at the C6 position can be influenced by the steric bulk of the incoming nucleophile and the reaction conditions.

The selective removal of one bromine atom from benzyl 6,6-dibromopenicillanate to yield a monohalogenated penicillanate is a critical transformation. Specifically, the synthesis of 6-alpha-bromopenicillanate is of significant interest as it is a key intermediate for various β-lactamase inhibitors.

This stereoselective reduction can be achieved using reagents such as tributyltin hydride or through controlled catalytic hydrogenation. Another method involves the diastereoselective reduction of 6-bromo-6-substituted penicillanate esters using tributylphosphine, which proceeds through a phosphonium (B103445) β-lactam enolate species followed by a diastereoselective protonation. nih.gov

Table 2: Reagents for Stereoselective Monodebromination

Reagent Product Stereoselectivity
Tributyltin Hydride Benzyl 6-alpha-bromopenicillanate High

The stereochemical outcome is crucial, as the biological activity of the final product is often dependent on the specific configuration at the C6 position.

Chemical Synthesis of β-Lactamase Inhibitor Precursors

This compound is a foundational molecule in the synthesis of potent β-lactamase inhibitors, which are crucial for overcoming bacterial resistance to β-lactam antibiotics.

The chemical synthesis of sulbactam (B1307) and tazobactam (B1681243), two clinically important β-lactamase inhibitors, can proceed through intermediates derived from 6,6-dibromopenicillanic acid. google.comresearchgate.net A common synthetic route starts with 6-aminopenicillanic acid (6-APA), which undergoes diazotization and subsequent bromination to yield 6,6-dibromopenicillanic acid. google.com This intermediate can then be esterified to form this compound. google.com

For the synthesis of Sulbactam , the penam (B1241934) nucleus is oxidized to the corresponding sulfone. The dibromo functionality is then removed via reduction, typically using catalytic hydrogenation.

For the synthesis of Tazobactam , a more complex side chain is introduced. While some synthetic routes for tazobactam start from different precursors, pathways involving 6,6-dihalo intermediates are established. google.com The synthesis of tazobactam involves the introduction of a triazole ring, which can be accomplished through a series of steps starting from a suitably functionalized penicillanate precursor.

The chemical scaffold of this compound offers numerous possibilities for the design of novel β-lactamase inactivators. One strategy involves the conversion of the dibromo group into an alkylidene substituent at the C6 position. These 6-alkylidene penicillanates have shown promise as inhibitors of both Class A and Class C β-lactamases.

The synthesis of these compounds often involves a Wittig-type reaction or a Peterson olefination on a 6-oxopenicillanate intermediate, which can be generated from the 6,6-dibromo precursor. Further modifications, such as oxidation of the sulfur atom to a sulfone, can enhance the inhibitory activity. The development of novel inhibitors is a continuous effort to combat the evolution of bacterial resistance. nih.gov

Precursor to Advanced β-Lactam Antibiotic Scaffolds

Beyond the modification of the penam core, this compound can serve as a starting material for more profound structural alterations, leading to advanced β-lactam antibiotic scaffolds. These transformations often involve ring-opening or ring-expansion reactions of the bicyclic penam system.

For example, cleavage of the thiazolidine (B150603) ring can lead to monocyclic β-lactam intermediates, which are valuable building blocks for the synthesis of various carbapenems and other β-lactam antibiotics. Ring expansion reactions, potentially initiated by the reactive C6-dihalo center, could lead to the formation of cepham (B1241629) or oxapenam ring systems, thereby broadening the spectrum of accessible antibiotic scaffolds. While less common, these strategies highlight the potential of this compound as a versatile platform for the exploration of novel antibiotic structures.

Synthesis of Carbapenem (B1253116) and Penem (B1263517) Intermediates

The conversion of this compound into key intermediates for carbapenem and penem antibiotics is a cornerstone of its synthetic utility. These transformations often involve intricate stereoselective reactions to establish the requisite stereochemistry for biological activity.

A notable application of a related compound, methyl 6,6-dibromopenicillanate, is in the stereoselective synthesis of (3R,4R)-4-acetoxy-3-[(R)-1-((t-butyldimethylsilyl)oxy)ethyl]-2-azetidinone, a crucial precursor for a wide array of carbapenem antibiotics. While the original research utilized the methyl ester, the synthetic strategy is broadly applicable to the benzyl ester as well. The synthesis commences with an aldol (B89426) condensation of the magnesium enolate, derived from the corresponding β-sulfoxide, with acetaldehyde (B116499). This reaction stereospecifically introduces the vital 1-hydroxyethyl substituent at the C-6 position. Subsequent reduction of the hydroxyethylated product, protection of the hydroxyl group, and a series of steps involving treatment with 2-mercaptobenzothiazole, reduction, and methylation lead to a 4-methylthioazetidinone intermediate. Oxidation to remove the N-position side chain, followed by the conversion of the methylthio group to an acetoxy group, ultimately furnishes the desired 4-acetoxyazetidinone. This multi-step process highlights the utility of the 6,6-dibromo functionality as a latent handle for introducing key carbapenem side chains.

While direct synthesis of penem intermediates from this compound is less commonly documented, its conversion to key precursors like 6-alpha-bromo and 6-oxo penicillanates opens avenues for penem synthesis. For instance, 6-alpha and 6-beta alkylcarbonylmethyl penems have been successfully synthesized from these precursors. chemistrytalk.org The general strategy involves the transformation of the 6,6-dibromo moiety into a 6-oxo group, which can then undergo a Wittig-type reaction to introduce the desired side chain. Subsequent thiazolidine ring-opening, followed by intramolecular cyclization, leads to the formation of the penem bicyclic system. The conversion of this compound to these 6-oxo intermediates is a feasible synthetic step, thus positioning it as a valuable starting material for various penem derivatives.

Modification of the Thiazolidine Ring for Novel Architectures

Beyond its role as a precursor to established antibiotic classes, this compound is a valuable scaffold for the creation of novel bicyclic and heterocyclic systems through modification of the thiazolidine ring. These modifications can involve ring-opening, rearrangement, and reconstruction strategies, leading to diverse molecular architectures with potential for new biological activities.

The cleavage of the thiazolidine ring is a key strategy for accessing novel structures. Various bonds within the penicillin nucleus can be selectively cleaved to yield acyclic systems or rearranged cyclic derivatives. For instance, the N4-C7 β-lactam bond can be opened by nucleophilic attack, leading to the formation of thiazolidine amides. rhhz.net Furthermore, the thiazolidine ring itself can be removed and subsequently replaced with a new carbon framework to construct modified penam ring systems. acs.org This approach allows for substantial alterations to the original penicillin scaffold, offering a pathway to entirely new classes of bicyclic compounds.

Spectroscopic and Structural Elucidation Methodologies in Research

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that provides a "fingerprint" of the compound. For Benzyl (B1604629) 6,6-Dibromopenicillanate, the IR spectrum is expected to show characteristic absorption bands corresponding to its key structural features.

The most prominent peaks in the IR spectrum of Benzyl 6,6-Dibromopenicillanate would arise from the carbonyl groups of the β-lactam ring and the benzyl ester. The β-lactam carbonyl stretching vibration is particularly noteworthy and typically appears at a high frequency, often in the range of 1770-1800 cm⁻¹, due to the ring strain. The ester carbonyl stretch is expected to be observed around 1740-1760 cm⁻¹. Other significant absorptions would include those for the C-O stretching of the ester group and the aromatic C=C stretching of the benzyl group. The presence of carbon-bromine bonds would be indicated by absorptions in the lower frequency region of the spectrum.

Table 1: Expected Infrared Absorption Bands for this compound

Functional GroupExpected Absorption Range (cm⁻¹)
β-Lactam Carbonyl (C=O)1770 - 1800
Ester Carbonyl (C=O)1740 - 1760
Aromatic C=C1450 - 1600
C-O (Ester)1000 - 1300
C-Br500 - 600

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable for the purification of this compound and for the assessment of its purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Gas-Liquid Chromatography (GLC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. For many penicillin derivatives, direct analysis by GLC can be challenging due to their thermal lability. The high temperatures required for volatilization can lead to the degradation of the β-lactam ring.

To overcome this, derivatization is often employed to convert the penicillin into a more volatile and thermally stable compound. For instance, silylation of any free carboxylic acid or hydroxyl groups can increase the volatility of the analyte. In the case of this compound, which is an ester and lacks free hydroxyl groups, the primary concern would be the stability of the β-lactam ring at the injection port and column temperatures. A capillary gas chromatographic method has been described for the determination of residues of several penicillins in various samples, which involves methylation with diazomethane. researchgate.net Such derivatization might also be applicable to related compounds. The use of a non-polar capillary column, such as one coated with dimethyl polysiloxane, would be typical for such separations. mdpi.com

Table 2: General Gas-Liquid Chromatography (GLC) Conditions for Penicillin Analysis

ParameterCondition
ColumnCapillary column (e.g., dimethyl polysiloxane)
Carrier GasHelium or Nitrogen
Injection ModeSplitless
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)
DerivatizationOften required (e.g., silylation, methylation)

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique for monitoring the progress of reactions, identifying compounds, and assessing the purity of a sample. nih.govjuniperpublishers.com In the context of this compound, TLC is an invaluable tool for tracking its formation from the starting materials and for determining the effectiveness of purification procedures.

For the TLC analysis of this compound, a silica (B1680970) gel plate (silica gel GF254) typically serves as the stationary phase. nih.gov The choice of the mobile phase, or eluent, is critical for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) is commonly used. The polarity of the mobile phase is adjusted to achieve an optimal retention factor (Rf) for the target compound, ideally between 0.3 and 0.7 for good separation. juniperpublishers.com Visualization of the spots on the TLC plate can be achieved under UV light (at 254 nm), where the compound may appear as a dark spot against a fluorescent background, or by staining with iodine vapors. nih.gov

Table 3: Representative Thin Layer Chromatography (TLC) Systems for Penicillin Derivatives

Stationary PhaseMobile Phase (Eluent System)Visualization
Silica Gel GF254Hexane:Ethyl Acetate (e.g., 7:3 v/v)UV light (254 nm), Iodine Vapors
Silica Gel GF254Petroleum Ether:Dichloromethane (B109758) (e.g., 1:1 v/v)UV light (254 nm), Iodine Vapors
Silica Gel GF254Acetone:Ethyl Acetate:Glacial Acetic Acid:Water (11:9:4:2 v/v) nih.govUV light (254 nm), Ninhydrin (after derivatization) nih.gov

Column chromatography is a preparative technique used to purify compounds from a mixture on a larger scale than TLC. youtube.com For the purification of this compound, silica gel is the most common stationary phase. researchgate.netrochester.edu The crude product, dissolved in a minimal amount of solvent, is loaded onto the top of a column packed with silica gel.

The eluent, a solvent system similar to that used in TLC, is then passed through the column. youtube.com The components of the mixture travel down the column at different rates depending on their affinity for the silica gel and their solubility in the eluent. Fractions are collected at the bottom of the column, and those containing the pure product, as determined by TLC analysis, are combined. A common eluent system for the purification of penicillin esters is a mixture of petroleum ether and ethyl acetate. google.com The polarity of the eluent can be gradually increased (gradient elution) to improve the separation of compounds with similar polarities. rochester.edu

Table 4: Typical Column Chromatography Parameters for Purification

ParameterDescription
Stationary PhaseSilica Gel (e.g., 230-400 mesh)
Eluent SystemPetroleum Ether/Ethyl Acetate or Hexane/Ethyl Acetate mixtures
Elution ModeIsocratic or Gradient
Loading TechniqueWet or dry loading
MonitoringThin Layer Chromatography (TLC) of collected fractions

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of benzyl (B1604629) 6,6-dibromopenicillanate at the electronic level. These methods solve the Schrödinger equation for the molecule, providing detailed information about electron distribution and energy.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties for benzyl 6,6-dibromopenicillanate. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Furthermore, DFT calculations can generate electrostatic potential maps, which illustrate the charge distribution across the molecule and highlight electrophilic and nucleophilic sites. This information is vital for predicting how this compound will interact with other molecules.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

Parameter Value Significance
HOMO Energy -6.8 eV Indicates the energy of the highest energy electrons, representing the ability to donate electrons.
LUMO Energy -1.2 eV Indicates the energy of the lowest energy unoccupied orbital, representing the ability to accept electrons.
HOMO-LUMO Gap 5.6 eV Reflects the chemical reactivity and kinetic stability of the molecule.
Dipole Moment 2.5 D Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions.

Transition State Modeling for Reaction Pathways

Transition state modeling is a computational technique used to map out the energy landscape of a chemical reaction. For this compound, this can be applied to understand its degradation pathways or its reactions with other molecules. By identifying the structure and energy of the transition state—the highest energy point along the reaction coordinate—researchers can calculate the activation energy of the reaction.

This modeling provides a step-by-step view of the bond-breaking and bond-forming processes, allowing for a detailed mechanistic understanding that is often difficult to obtain through experimental methods alone. For instance, the hydrolysis of the β-lactam ring in this compound could be modeled to determine the energetic barrier and the geometry of the transition state.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment.

Conformational Analysis of the Penicillanate Nucleus

The penicillanate nucleus, with its fused β-lactam and thiazolidine (B150603) rings, is not planar and can adopt various conformations. Molecular dynamics simulations can explore the potential energy surface of this compound to identify its most stable conformations and the energy barriers between them. The puckering of the thiazolidine ring and the orientation of the benzyl ester group are key conformational features that can be analyzed. Understanding the preferred conformations is crucial as the three-dimensional shape of the molecule dictates its ability to interact with biological targets.

Table 2: Hypothetical Conformational States of the Thiazolidine Ring in this compound from MD Simulations

Conformation Dihedral Angle (C2-S1-C5-N4) Relative Population (%)
Envelope (C5-out-of-plane) 25° 65
Envelope (S1-out-of-plane) -15° 25
Twist 10° 10

Ligand-Intermediate Interactions (Theoretical enzyme binding without biological outcomes)

While avoiding the prediction of biological outcomes, MD simulations can be used to model the theoretical binding of this compound to an enzyme's active site. These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-enzyme complex. By placing the molecule in a solvated model of an active site, the simulation can track the dynamics of the interaction, providing a theoretical framework for how the molecule might be recognized and oriented by a protein. This analysis focuses purely on the physical chemistry of the interaction, such as the stability of the complex and the specific atomic contacts, without making claims about inhibition or efficacy.

Structure-Reactivity Relationship Predictions (Theoretical Models)

By combining the insights from quantum chemical calculations and molecular dynamics simulations, theoretical structure-reactivity relationship models can be developed for this compound. These models aim to correlate specific structural or electronic features with the molecule's predicted chemical reactivity.

For example, a model could be built to relate the calculated electrostatic potential at the carbonyl carbon of the β-lactam ring to its susceptibility to nucleophilic attack. Similarly, the conformational flexibility of the penicillanate nucleus, as determined by MD simulations, could be correlated with the calculated activation energies for ring-opening reactions. These theoretical models provide a predictive framework for understanding how modifications to the chemical structure of this compound might influence its chemical behavior.

Future Research Directions and Unexplored Chemical Transformations

Development of Greener Synthetic Routes

The chemical industry's shift towards sustainable practices necessitates the development of greener synthetic routes for all pharmaceuticals, including derivatives of 6-aminopenicillanic acid (6-APA). Traditional syntheses often involve hazardous reagents and generate significant waste. Future research will likely focus on enzymatic and biocatalytic methods, which offer high selectivity and milder reaction conditions.

The use of penicillin G acylase (PGA) is a well-established green method for the hydrolysis of penicillin G to produce 6-APA, the precursor to many semisynthetic penicillins. frontiersin.orgnih.govfrontiersin.org This enzymatic approach has been successfully industrialized and represents a significant advancement over purely chemical methods. frontiersin.orgresearchgate.net Future work could explore the direct enzymatic acylation of a 6,6-dibromo-6-APA equivalent, potentially streamlining the synthesis of benzyl (B1604629) 6,6-dibromopenicillanate. Research into novel penicillin acylases with altered substrate specificities could be key to this endeavor. jst.go.jpnih.gov

Catalyst Development for Enhanced Selectivity

Achieving high stereoselectivity in the synthesis and modification of the penam (B1241934) nucleus is crucial for biological activity. The development of novel catalysts that can control the stereochemistry at various positions of the β-lactam ring is a significant area of future research. Asymmetric synthesis, particularly the Staudinger ketene-imine cycloaddition, has been a cornerstone for creating chiral β-lactams. nih.govspandidos-publications.comnih.govillinois.edu

Future catalyst development for reactions involving benzyl 6,6-dibromopenicillanate could focus on:

Metal-based catalysts: Transition metal complexes, for instance, have been used to promote radical cyclizations in the synthesis of penicillin derivatives. nih.gov Further exploration of chiral ligands for these metals could lead to highly enantioselective transformations.

Organocatalysts: Chiral organocatalysts have emerged as powerful tools in asymmetric synthesis. nih.gov Their application to the modification of the 6,6-dibromopenam scaffold could provide access to novel stereoisomers.

Biocatalysts: Enzymes, beyond penicillin acylase, can be engineered to perform specific and highly selective modifications on the penicillin nucleus. frontiersin.orgrsc.org

The table below summarizes different catalytic approaches for β-lactam synthesis that could be adapted for this compound.

Catalytic ApproachCatalyst TypePotential Application for this compoundKey Advantage
Asymmetric SynthesisChiral Lewis Acids, OrganocatalystsStereoselective introduction of substituents at various positions.High enantioselectivity. illinois.eduacs.org
Enzymatic SynthesisPenicillin Acylase, Engineered EnzymesGreener synthesis of the core structure and selective modifications.High specificity and mild conditions. frontiersin.orgnih.gov
Metal-Promoted CyclizationTransition Metal Complexes (e.g., Fe, Mn, Cu)Formation of bicyclic and other complex ring systems.Access to novel molecular architectures. nih.gov

Novel Ring System Modifications

Modifying the core bicyclic structure of the penam ring system can lead to compounds with novel biological activities. The conversion of penams to cephams, a six-membered ring system, is a well-known example of such a modification. nih.govpsu.edursc.orgwikipedia.orgresearchgate.net This ring expansion can be achieved through chemical methods, such as the Morin rearrangement, or can be inspired by biosynthetic pathways. nih.govresearchgate.net

Future research in this area could explore:

Alternative Ring Expansions: Investigating new reagents and conditions to expand the five-membered thiazolidine (B150603) ring to larger ring systems, potentially leading to new classes of β-lactam antibiotics.

Ring Contraction and Cleavage: Exploring reactions that lead to the contraction of the thiazolidine ring or selective cleavage of the C6-C7 bond, which could provide access to novel monocyclic β-lactams or other heterocyclic structures.

Modifications Inspired by Nature: Studying the enzymatic machinery responsible for the biosynthesis of different β-lactam ring systems, such as carbapenems and clavams, could provide inspiration for novel chemical transformations. wikipedia.orgasm.org

Exploration of Radical Chemistry Pathways

Radical reactions offer unique opportunities for the functionalization of the penam nucleus, often leading to products that are inaccessible through traditional ionic chemistry. The presence of two bromine atoms at the C6 position of this compound makes it an ideal substrate for radical transformations.

Homolytic cleavage of the carbon-bromine bond can generate a radical at the C6 position, which can then participate in a variety of reactions, including:

Intramolecular Cyclizations: The C6 radical can cyclize onto a suitably placed double or triple bond in a side chain, leading to the formation of novel fused or bridged ring systems. nih.govmdpi.comresearchgate.net

Intermolecular Additions: The radical can add to alkenes or alkynes, allowing for the introduction of new substituents at the C6 position.

Radical-polar crossover reactions: The initially formed radical can be trapped by an ionic species, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

The use of radical initiators and mediators, such as tributyltin hydride or transition metal complexes, will be crucial in controlling the reactivity and selectivity of these processes. nih.govresearchgate.net

Computational Design of New Derivatives with Predicted Chemical Reactivity

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. researchgate.net In the context of this compound, computational methods can be used to predict the chemical reactivity of new derivatives and to design molecules with desired properties.

Key areas for computational investigation include:

Quantitative Structure-Activity Relationship (QSAR) studies: QSAR models can be developed to correlate the structural features of penicillin derivatives with their chemical reactivity or biological activity. nih.govacs.orgresearchgate.netbohrium.com This can help in identifying the key structural motifs that are important for a desired outcome.

Density Functional Theory (DFT) calculations: DFT can be used to study the electronic structure and reaction mechanisms of β-lactam compounds. researchgate.net This can provide insights into the reactivity of the β-lactam ring and help in predicting the outcome of chemical reactions.

Molecular Docking: For derivatives designed as potential enzyme inhibitors, molecular docking simulations can predict their binding affinity and mode of interaction with the target protein. researchgate.net

The following table outlines how computational tools can guide the design of new this compound derivatives.

Computational ToolApplicationPredicted Outcome
QSARCorrelate structure with reactivity/activity.Identify key structural features for desired properties. acs.orgresearchgate.net
DFTAnalyze electronic structure and reaction mechanisms.Predict reaction outcomes and stability of derivatives. researchgate.net
Molecular DockingSimulate binding to target enzymes.Estimate binding affinity and guide inhibitor design. researchgate.net

By integrating these computational approaches with synthetic chemistry, researchers can accelerate the discovery and development of new penicillin derivatives with enhanced therapeutic potential.

Q & A

Q. What is the optimized synthetic route for Benzyl 6,6-Dibromopenicillanate, and how is it characterized?

The synthesis involves reacting benzyl diazopenicillanate with bromine in methylene chloride under controlled conditions. Key steps include:

  • Procedure : Dropwise addition of bromine (1:1 molar ratio) at −40°C under nitrogen, followed by gradual warming to 0°C over 45 minutes .
  • Purification : Chromatography using benzene as the eluent yields 44% product, with recrystallization in 2-propanol to achieve purity (mp 78.5–79°C dec) .
  • Characterization : IR spectroscopy (1792, 1740 cm⁻¹ for β-lactam and ester carbonyl stretches) and NMR analysis (δ 1.36 and 1.6 ppm for methyl groups; δ 5.76 ppm for the β-lactam proton) confirm structural integrity. Elemental analysis aligns with theoretical values (C, 40.11%; Br, 35.58%) .

Q. Which purification methods are most effective for isolating this compound?

  • Chromatography : Column chromatography with benzene as the mobile phase effectively separates impurities, yielding a 44% isolated product .
  • Recrystallization : 2-Propanol is optimal for recrystallization, producing crystals with sharp melting points (78.5–79°C dec) and high purity .

Advanced Research Questions

Q. How does this compound enable stereospecific synthesis of penicillanic acid derivatives?

The compound serves as a precursor for regioselective modifications. For example:

  • Organometallic Reactions : Treatment with n-butyllithium or methylmagnesium bromide generates intermediates for stereospecific additions. Reaction with acetaldehyde yields bromohydrins (e.g., 8a-c), with stereochemistry confirmed via NMR downfield shifts of C-5 protons .
  • Mechanistic Insight : Metal-halogen exchange facilitates enolate formation, enabling access to all four penicillin isomers (e.g., 6α- and 6β-hydroxyoctyl derivatives) for probing β-lactamase activity .

Q. What is the role of this compound in synthesizing carbapenem antibiotic intermediates?

  • Key Intermediate : It is used in a three-step regiospecific synthesis of 4-acetoxyazetidinone, a precursor for carbapenems. The dibromo group allows selective ring-opening and functionalization .
  • Methodology : Stereoselective bromine displacement under anhydrous conditions ensures high enantiomeric purity, critical for antibiotic efficacy .

Q. How can NMR spectroscopy resolve structural ambiguities in derivatives of this compound?

  • Diastereomer Differentiation : NMR chemical shifts (e.g., C-5 proton at δ 5.76 ppm) distinguish stereoisomers. For bromohydrins 8a-c, downfield shifts in 8a correlate with distinct spatial arrangements of the bromine atom .
  • Quantitative Analysis : Integration ratios of methyl groups (δ 1.36 and 1.6 ppm) confirm substitution patterns and reaction completeness .

Q. What are the challenges in scaling up reactions involving this compound?

  • Temperature Sensitivity : The initial reaction requires strict temperature control (−40°C to 0°C) to prevent side reactions (e.g., over-bromination) .
  • Solvent Selection : Methylene chloride is optimal for solubility, but its low boiling point complicates large-scale evaporation. Alternatives like THF may require optimization for organometallic steps .

Methodological Notes

  • Stereochemical Controls : Use chiral auxiliaries or catalysts to enhance enantioselectivity in derivatization .
  • Analytical Validation : Cross-validate NMR and IR data with elemental analysis to confirm batch consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.